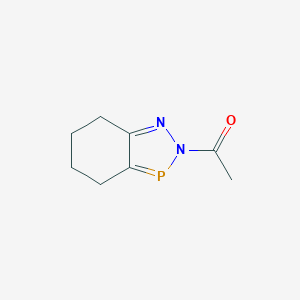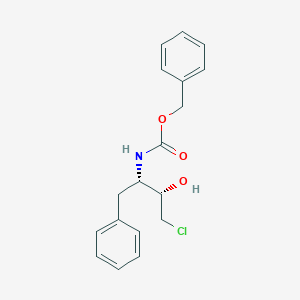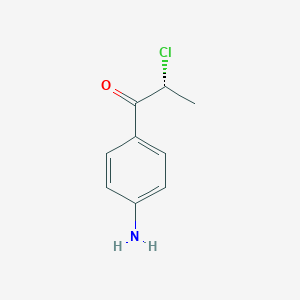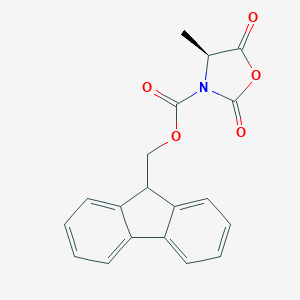
Ethyl 2-hydroxyprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroxyprop-2-enoate, also known as ethyl acrylate, is a colorless liquid with a pungent odor. It is an important monomer used in the production of various polymers, including acrylics, adhesives, and coatings. Ethyl acrylate is a highly reactive compound that can undergo polymerization and copolymerization reactions with a variety of other monomers. In
Wirkmechanismus
The mechanism of action of Ethyl 2-hydroxyprop-2-enoate acrylate is related to its reactivity as a monomer. When exposed to a suitable initiator, such as a peroxide, this compound acrylate can undergo polymerization reactions to form long chains of polymer. The resulting polymer can have a variety of physical and chemical properties, depending on the monomers used in the reaction.
Biochemical and Physiological Effects:
Ethyl acrylate is a highly reactive compound that can cause skin and eye irritation upon contact. It is also a respiratory irritant and can cause lung damage if inhaled in high concentrations. Ethyl acrylate has been shown to have mutagenic and carcinogenic effects in animal studies, although the relevance of these findings to humans is unclear.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl acrylate is a useful monomer for the synthesis of various polymers, including polyacrylates and copolymers. It is relatively easy to handle and can be used in a variety of reaction conditions. However, Ethyl 2-hydroxyprop-2-enoate acrylate is highly reactive and can be difficult to control in some reactions. It is also a hazardous compound that requires careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research on Ethyl 2-hydroxyprop-2-enoate acrylate. One area of interest is the synthesis of new polymers with unique physical and chemical properties. Another area of research is the development of safer and more efficient methods for handling and disposing of this compound acrylate. Finally, there is a need for further investigation into the potential health effects of this compound acrylate exposure, particularly in occupational settings.
Synthesemethoden
The synthesis of Ethyl 2-hydroxyprop-2-enoate acrylate involves the esterification of acrylic acid with ethanol. The reaction is catalyzed by sulfuric acid and is typically carried out at high temperatures and pressures. The resulting product is purified by distillation and can be used as a monomer for polymerization reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl acrylate has a wide range of applications in scientific research. It is used as a monomer for the synthesis of various polymers, including polyacrylates, polymethacrylates, and copolymers. These polymers have a variety of applications in the fields of adhesives, coatings, and plastics. Ethyl acrylate is also used as a solvent for the synthesis of other compounds and as a reagent in organic synthesis.
Eigenschaften
IUPAC Name |
ethyl 2-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYUBHDPOIZRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-Cyclopropa[g]quinoline](/img/structure/B144957.png)

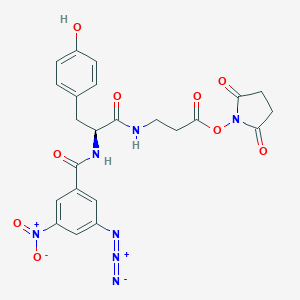

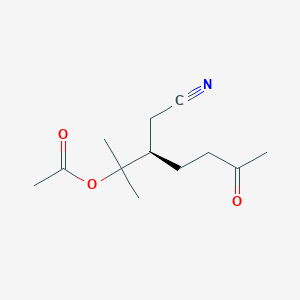
![1H-Benzo[d]imidazol-2-yl carbamate](/img/structure/B144972.png)
